molecular formula C16H18ClN3O2S B2434721 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1448028-80-5

4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2434721
CAS RN: 1448028-80-5
M. Wt: 351.85
InChI Key: VMEFRSSAQAHDFV-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the inward rectifier potassium (Kir) channel Kir7.1. Kir7.1 is a member of the Kir family of ion channels that are involved in the regulation of membrane potential and ion homeostasis in various tissues, including the kidney, inner ear, and retina. The activation of Kir7.1 by ML277 has potential implications in the treatment of diseases such as hypertension, cystic fibrosis, and hearing loss.

Scientific Research Applications

Coordination Chemistry and Coordination Polymers

This compound has been investigated for its coordination chemistry properties. Researchers have synthesized coordination polymers incorporating this ligand. For example, four Co, Zn/Cd-containing coordination polymers were prepared using the solvothermal method:

Boron-Containing Derivatives

While not directly related to the coordination polymers mentioned above, it’s worth noting that the compound contains a boron atom. Specifically, it is a derivative of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C13H17BO3) . Boron-containing compounds often find applications in organic synthesis, catalysis, and materials science.

properties

IUPAC Name

4-(3-chloropyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-14-4-1-7-18-15(14)22-12-5-8-20(9-6-12)16(21)19-11-13-3-2-10-23-13/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEFRSSAQAHDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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